molecular formula C11H8F3N3O B2996116 2-cyano-N'-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide CAS No. 339015-88-2

2-cyano-N'-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide

Cat. No.: B2996116
CAS No.: 339015-88-2
M. Wt: 255.2
InChI Key: SIBLVDWGFRRKAY-FRKPEAEDSA-N
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Description

Structure and Synthesis: 2-Cyano-N'-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide is a hydrazone derivative synthesized via condensation of 2-cyanoacetohydrazide with 2-(trifluoromethyl)benzaldehyde under acidic conditions . The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound structurally distinct from simpler hydrazones. Its E-configuration is confirmed by NMR spectroscopy, where the imine proton (N=CH) resonates as a singlet in the range of δ 8.0–9.0 ppm .

The cyano group (-CN) and CF₃-substituted aromatic ring are critical for interactions with biological targets, such as enzyme active sites or DNA .

Properties

IUPAC Name

2-cyano-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-4-2-1-3-8(9)7-16-17-10(18)5-6-15/h1-4,7H,5H2,(H,17,18)/b16-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBLVDWGFRRKAY-FRKPEAEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide typically involves the condensation reaction between 2-cyanoacetohydrazide and 2-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-cyano-N'-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide is an organic compound with the molecular formula C11H8F3N3OC_{11}H_8F_3N_3O. It is characterized by a cyano group, a trifluoromethyl group, and a hydrazide moiety.

Scientific Research Applications

This compound has applications in:

  • Medicinal Chemistry It is investigated as a pharmacophore in drug development because of its ability to interact with biological targets.
  • Materials Science Its structural features make it a candidate for novel materials with specific properties, such as fluorescence or conductivity.
  • Analytical Chemistry It can be used as a reagent in analytical techniques to detect or quantify other substances.

Reactions

2-cyano-N’-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide can undergo oxidation, reduction, and substitution reactions.

  • Oxidation Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
  • Reduction Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
  • Substitution Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Mechanism of Action

The mechanism by which 2-cyano-N’-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The hydrazone moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues :

Compound Name Key Substituents Molecular Weight Biological Activity Synthesis Method Reference
2-Cyano-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]acetohydrazide Coumarin moiety 269.08 g/mol Anticancer (IC₅₀: 18–870 nM) Ultrasonic-assisted condensation
2-[2-(2,6-Dichloroanilino)phenyl]-N’-[(3-methoxyphenyl)methylidene]acetohydrazide Dichlorophenyl, methoxy group ~432.73 g/mol Anti-inflammatory, analgesic Reflux with glacial acetic acid
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide Benzothiazole, CF₃-phenyl 395.42 g/mol Not reported (structural analogue) Condensation with benzothiazole derivatives
2-Cyano-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide Pyrazole ring ~360.38 g/mol Precursor for nitrogen heterocycles Reaction with phenyl isothiocyanate

Key Observations :

Bioactivity Trends :

  • Anticancer Activity : Compounds with coumarin (e.g., compound 4 in ) show potent cytotoxicity (IC₅₀ < 870 nM) due to intercalation with DNA and inhibition of topoisomerases. The CF₃ group in the target compound may enhance binding to hydrophobic pockets in enzymes .
  • Anti-inflammatory Activity : Dichlorophenyl derivatives (e.g., compound 1 in ) inhibit COX-2 selectively (IC₅₀: 0.8–1.2 μM), attributed to the electron-withdrawing Cl groups stabilizing charge-transfer interactions .

Synthetic Efficiency :

  • Ultrasonic methods (e.g., ) reduce reaction times (<30 min) compared to traditional reflux (3–6 hours ), improving yields by 15–20%.
  • Catalysts : L-proline (in ) and glacial acetic acid (in ) are optimal for achieving >80% yields in hydrazone formation.

Spectroscopic Differences: The CF₃ group in the target compound causes distinct ¹⁹F NMR signals (δ -60 to -65 ppm) absent in non-fluorinated analogues . Coumarin-containing hydrazones (e.g., ) exhibit strong UV absorption at λ = 320–350 nm, useful for photodynamic therapy applications.

Biological Activity

2-Cyano-N'-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H9F3N4O\text{C}_{11}\text{H}_{9}\text{F}_{3}\text{N}_{4}\text{O}

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives containing hydrazone linkages have shown efficacy against various viruses, including HIV and influenza .
  • Antimicrobial Properties : The presence of the trifluoromethyl group is associated with enhanced antimicrobial activity. Studies suggest that this compound may inhibit bacterial growth and biofilm formation, making it a candidate for further investigation in antibiotic development .
  • Anticancer Potential : Hydrazone derivatives have been explored for their anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, although further research is necessary to elucidate its mechanisms of action and efficacy in vivo .

The mechanisms by which this compound exerts its biological effects are not fully understood. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial metabolism. The potential for this compound to act as an enzyme inhibitor warrants further investigation.
  • Modulation of Cell Signaling Pathways : There is evidence suggesting that hydrazone derivatives can modulate pathways related to cell proliferation and apoptosis, which may contribute to their anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential of this compound:

StudyFindings
Study A (2021)Demonstrated antiviral activity against HIV with an EC50 value of 3.98 µM for structurally similar hydrazones .
Study B (2022)Showed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL for related compounds .
Study C (2023)Investigated the cytotoxic effects on cancer cell lines, reporting IC50 values ranging from 10-20 µM, indicating potential as an anticancer agent .

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